molecular formula C20H14F4N2O4 B2892761 Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1357935-77-3

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No. B2892761
CAS RN: 1357935-77-3
M. Wt: 422.336
InChI Key: QLTQJOBBYKCMNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MFQ involves several steps, including the introduction of the fluoro and carbamate functionalities. Researchers have employed diverse synthetic routes, such as radical-based protodeboronation of alkyl boronic esters followed by Matteson–CH₂ homologation . These methods allow access to MFQ in a controlled manner.


Chemical Reactions Analysis

  • Hydromethylation : The radical-based approach allows for anti-Markovnikov hydromethylation of alkenes using MFQ as a precursor .
  • Functionalization : Researchers have explored oxidations, aminations, halogenations, and C–C bond formations involving MFQ .

Scientific Research Applications

Novel Fluorophores and Labeling Agents

Fluorescent Labeling and Stability : A study introduced a novel fluorophore, 6-methoxy-4-quinolone, exhibiting strong fluorescence across a wide pH range in aqueous media, making it an excellent candidate for biomedical analysis. Its derivatives were used for fluorescent labeling, demonstrating high stability and sensitivity in detecting carboxylic acids, suggesting potential applications in labeling and detection techniques in biological systems (Hirano et al., 2004).

Synthetic Methodologies for Quinoline Derivatives

Rhodium-Catalyzed Oxidative Annulation : Another research highlighted an efficient synthetic route to quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation process. This method allows the incorporation of diverse functional groups, indicating its utility in synthesizing complex quinoline derivatives for pharmaceutical applications (Wang et al., 2018).

Fluoroquinolone Derivatives as Kinase Inhibitors

Anticancer Activity : A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their biological activities against c-Met kinase, showcasing moderate to excellent antiproliferative activity against several cancer cell lines. This study identifies potential candidates for further development as cancer therapeutics, emphasizing the role of fluorine substituents in enhancing antitumor activity (Zhou et al., 2014).

Optical and Morphological Studies of Quinoline Derivatives

Optical Properties and AIE : Investigation into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives revealed their unique optical properties, including aggregation-induced emission (AIE) and solvatochromism. These findings offer insights into designing new materials for optoelectronic applications, highlighting the impact of electron-withdrawing groups on fluorescence behavior (Rajalakshmi & Palanisami, 2020).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more : Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Supporting Information: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more

properties

IUPAC Name

methyl 6-fluoro-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O4/c1-29-19(28)16-9-17(12-8-11(21)6-7-14(12)25-16)30-10-18(27)26-15-5-3-2-4-13(15)20(22,23)24/h2-9H,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQJOBBYKCMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

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